Cas no 1805389-13-2 (3-Cyano-4-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine)
3-Cyano-4-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Cyano-4-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine
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- Inchi: 1S/C8H2F6N2/c9-6(10)5-3(1-15)7(11)16-2-4(5)8(12,13)14/h2,6H
- InChI Key: KBXNYTPEJUUYIY-UHFFFAOYSA-N
- SMILES: FC(C1C=NC(=C(C#N)C=1C(F)F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 293
- XLogP3: 2.5
- Topological Polar Surface Area: 36.7
3-Cyano-4-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029047629-1g |
3-Cyano-4-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine |
1805389-13-2 | 97% | 1g |
$1,445.30 | 2022-04-01 |
3-Cyano-4-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 3-Cyano-4-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine
3-Cyano-4-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine: A Comprehensive Overview
3-Cyano-4-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine (CAS No. 1805389-13-2) is a highly specialized organic compound with a unique structure that makes it a subject of interest in various scientific and industrial applications. This compound belongs to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. The presence of multiple fluorine atoms and a cyano group in its structure confers it with distinctive chemical properties, making it a valuable molecule in research and development.
The molecular structure of 3-Cyano-4-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine is characterized by the substitution of several groups on the pyridine ring. Specifically, the ring is substituted with a cyano group (-CN) at position 3, a difluoromethyl group (-CHF₂) at position 4, a fluoro group (-F) at position 2, and a trifluoromethyl group (-CF₃) at position 5. This substitution pattern not only enhances the molecule's stability but also imparts unique electronic and steric properties, which are crucial for its potential applications.
Recent studies have highlighted the importance of fluorinated pyridines in various fields, including pharmaceuticals, agrochemicals, and materials science. For instance, fluorinated pyridines are known for their ability to modulate biological activities due to their unique electronic properties. The presence of multiple fluorine atoms in 3-Cyano-4-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine makes it a promising candidate for use as an intermediate in the synthesis of bioactive compounds. Researchers have explored its potential as an precursor for developing new drugs targeting specific biological pathways.
In the context of agrochemicals, fluorinated pyridines have gained attention for their role in enhancing the efficacy of pesticides and herbicides. The trifluoromethyl group in this compound is particularly significant as it contributes to the molecule's lipophilicity, which is an essential property for designing effective agrochemicals. Recent research has demonstrated that such fluorinated pyridines can improve the selectivity and stability of agricultural chemicals, reducing their environmental impact while maintaining their effectiveness.
The synthesis of 3-Cyano-4-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine involves a series of carefully designed chemical reactions. Starting from a base pyridine derivative, various substitution reactions are employed to introduce the functional groups at specific positions on the ring. The introduction of fluorinated groups requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic methods and fluorination techniques have made it possible to synthesize this compound more efficiently, paving the way for its broader application.
From a materials science perspective, fluorinated pyridines like 3-Cyano-4-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine have shown potential as building blocks for advanced materials such as organic semiconductors and optoelectronic devices. The electronic properties imparted by the cyano and trifluoromethyl groups make this compound suitable for applications in organic electronics. Researchers have investigated its ability to act as an electron-deficient component in donor-acceptor systems, which are critical for achieving high performance in devices like organic photovoltaics.
The environmental impact of 3-Cyano-4-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine is another area of active research. As with many fluorinated compounds, there is growing concern about their persistence in the environment and potential bioaccumulation. Recent studies have focused on assessing the biodegradation pathways of this compound under various environmental conditions. Understanding its environmental fate is crucial for ensuring its safe use in industrial applications.
In conclusion, 3-Cyano-4-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine (CAS No. 1805389-13-2) is a versatile compound with significant potential across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool in drug discovery, agrochemical development, and materials science. As research continues to uncover new applications and improve synthesis methods, this compound is poised to play an increasingly important role in advancing modern chemistry.
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